Cas no 2227716-03-0 ((2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine)

(2R)-4-(3,5-Dimethoxypyridin-4-yl)butan-2-amine is a chiral amine derivative featuring a pyridine core substituted with methoxy groups at the 3- and 5-positions. The (2R)-stereochemistry ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The dimethoxypyridine moiety enhances stability and modulates electronic properties, while the butan-2-amine chain provides flexibility for further functionalization. This compound is particularly useful in medicinal chemistry as a building block for bioactive molecules, owing to its potential for targeted interactions with biological receptors. Its well-defined structure and high purity make it suitable for research in drug discovery and development, particularly in the design of chiral ligands or pharmacophores.
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine structure
2227716-03-0 structure
商品名:(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
CAS番号:2227716-03-0
MF:C11H18N2O2
メガワット:210.272822856903
CID:6436587
PubChem ID:165851281

(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
    • EN300-1824799
    • 2227716-03-0
    • インチ: 1S/C11H18N2O2/c1-8(12)4-5-9-10(14-2)6-13-7-11(9)15-3/h6-8H,4-5,12H2,1-3H3/t8-/m1/s1
    • InChIKey: JRKYDZTZKTWKQA-MRVPVSSYSA-N
    • ほほえんだ: O(C)C1C=NC=C(C=1CC[C@@H](C)N)OC

計算された属性

  • せいみつぶんしりょう: 210.136827821g/mol
  • どういたいしつりょう: 210.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 57.4Ų

(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1824799-5.0g
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
2227716-03-0
5g
$5854.0 2023-05-27
Enamine
EN300-1824799-10.0g
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
2227716-03-0
10g
$8680.0 2023-05-27
Enamine
EN300-1824799-5g
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
2227716-03-0
5g
$5854.0 2023-09-19
Enamine
EN300-1824799-0.05g
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
2227716-03-0
0.05g
$1696.0 2023-09-19
Enamine
EN300-1824799-2.5g
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
2227716-03-0
2.5g
$3957.0 2023-09-19
Enamine
EN300-1824799-0.5g
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
2227716-03-0
0.5g
$1938.0 2023-09-19
Enamine
EN300-1824799-10g
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
2227716-03-0
10g
$8680.0 2023-09-19
Enamine
EN300-1824799-0.1g
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
2227716-03-0
0.1g
$1777.0 2023-09-19
Enamine
EN300-1824799-0.25g
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
2227716-03-0
0.25g
$1858.0 2023-09-19
Enamine
EN300-1824799-1.0g
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
2227716-03-0
1g
$2019.0 2023-05-27

(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine 関連文献

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(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amineに関する追加情報

Introduction to (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine (CAS No. 2227716-03-0)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. One such compound, (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine, identified by its CAS number CAS No. 2227716-03-0, has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial research settings.

The molecular structure of (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine consists of a butanamine backbone substituted with a 3,5-dimethoxypyridine moiety at the fourth carbon position. This specific arrangement of functional groups imparts distinct chemical and biological characteristics to the molecule. The presence of the pyridine ring enhances its interaction with biological targets, while the dimethoxy groups contribute to its solubility and metabolic stability. Such features make it an attractive candidate for further exploration in drug discovery.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. The (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine molecule has been investigated for its potential role in modulating enzymes and receptors involved in metabolic disorders, inflammation, and cancer. Preliminary studies have suggested that this compound may exhibit inhibitory activity against specific kinases and other enzymes relevant to these conditions. Such findings have prompted researchers to delve deeper into understanding its mechanism of action and pharmacological profile.

The synthesis of (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine presents both challenges and opportunities for chemists. The stereochemistry at the second carbon position, specifically the (R) configuration, is crucial for its biological activity. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These approaches not only enhance the yield but also ensure that the final product meets the stringent requirements for preclinical and clinical studies.

One of the most compelling aspects of studying (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine is its potential as a lead compound for drug development. Researchers are exploring various derivatives of this molecule to optimize its pharmacokinetic properties and target specificity. By modifying the substituents on the pyridine ring or introducing additional functional groups, scientists aim to enhance its binding affinity and reduce off-target effects. Such modifications are critical for translating laboratory findings into effective therapeutic agents.

The pharmacological evaluation of (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine has revealed several promising characteristics. In vitro assays have demonstrated its ability to inhibit key enzymes involved in signal transduction pathways relevant to diseases such as diabetes and cancer. Additionally, animal models have shown that this compound can modulate metabolic processes without significant toxicity. These results are encouraging and warrant further investigation into its therapeutic potential.

As research progresses, the integration of computational methods into drug discovery is becoming increasingly important. Molecular modeling techniques can predict how (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine interacts with biological targets at the atomic level. This information helps researchers design more effective derivatives and optimize lead compounds before they enter preclinical testing. The combination of experimental data with computational insights provides a powerful framework for accelerating drug development pipelines.

The regulatory landscape for new pharmaceuticals also plays a significant role in shaping the future of compounds like (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine. Compliance with international standards ensures that these molecules are safe and effective for human use. Regulatory agencies require extensive data on their chemical properties, pharmacological effects, and toxicology profiles before approving them for clinical trials. This rigorous process underscores the importance of thorough research and development in bringing new drugs to market.

In conclusion, (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-am ine represents a fascinating example of how structural innovation can lead to novel therapeutic agents. Its unique chemical properties and promising biological activities make it a valuable asset in ongoing research efforts aimed at addressing complex diseases. As scientists continue to explore its potential through advanced synthetic methods and pharmacological studies, this compound holds great promise for improving human health in the future.

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